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molecular formula C13H19NO3 B2735509 tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate CAS No. 1956331-27-3

tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate

Cat. No. B2735509
M. Wt: 237.299
InChI Key: PSAQDFRYXBSRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06472403B2

Procedure details

To a solution of diamine 2-7 (12.5 g, 25.8 mmol) and DIPEA (13.5 mL, 77.5 mmol) in CH2Cl2 (750 mL) at 0° C. was added p-NO2PhOCOCl (5.47 g, 27.1 mmol) in 4 portions. The resulting mixture was warmed to room temperature and 1,4-dioxane (750 mL) was added and refluxed for 6 h. After cooling, the solution was washed with 10% K2CO3 (3×400 mL) then brine. The organic layer was dried (Na2SO4), filtered, concentrated in vacuo, and purified by flash chromatography (silica, 50% EtOAc/hexanes) affording 9.0 g of cyclic urea 2-8.
Name
diamine
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:35])[CH2:7][CH:8](NCCNCCCC1C=CC=C(NCC2CC2)N=1)[C:9]1[CH:10]=[N:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=1)([CH3:4])([CH3:3])[CH3:2].CCN(C(C)C)C(C)C.O1CCOCC1>C(Cl)Cl>[C:1]([O:5][C:6](=[O:35])[CH2:7][CH2:8][C:9]1[CH:10]=[N:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
diamine
Quantity
12.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(CC(C=1C=NC(=CC1)OC)NCCNCCCC1=NC(=CC=C1)NCC1CC1)=O
Name
Quantity
13.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the solution was washed with 10% K2CO3 (3×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica, 50% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CCC=1C=NC(=CC1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 147%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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